molecular formula C16H14F3NO3 B2493521 2-(2,4-difluorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide CAS No. 1105227-67-5

2-(2,4-difluorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide

Cat. No.: B2493521
CAS No.: 1105227-67-5
M. Wt: 325.287
InChI Key: DZVZZOZOGDCKGU-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of difluorophenoxy and fluorophenoxy groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide typically involves the reaction of 2,4-difluorophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate to form ethyl 2-(2,4-difluorophenoxy)acetate. This intermediate is then reacted with hydrazine hydrate to yield 2-(2,4-difluorophenoxy)acetohydrazide . The final step involves the reaction of 2-(2,4-difluorophenoxy)acetohydrazide with 4-fluorophenoxyethylamine under appropriate conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atoms in the phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction performed. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-difluorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-difluorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide is unique due to the presence of both difluorophenoxy and fluorophenoxy groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3/c17-11-1-4-13(5-2-11)22-8-7-20-16(21)10-23-15-6-3-12(18)9-14(15)19/h1-6,9H,7-8,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVZZOZOGDCKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNC(=O)COC2=C(C=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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